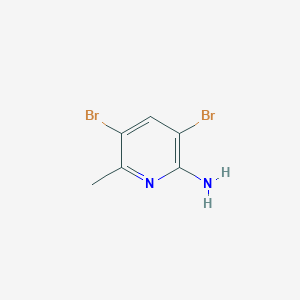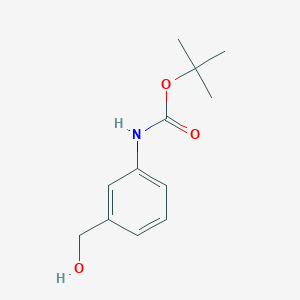
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (3-(hydroxymethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of “tert-Butyl (3-(hydroxymethyl)phenyl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-(hydroxymethyl)phenyl)carbamate” can be represented by the InChI code: 1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) . The compound has a molecular weight of 223.27 g/mol .Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides . It is used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 223.27 g/mol . The compound has a topological polar surface area of 58.6 Ų .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are important intermediates in pharmaceutical and organic synthesis .
Synthesis of Tetrasubstituted Pyrroles
This compound is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are valuable in medicinal chemistry .
Protection of Amines
It serves as a reagent for mono-Boc protection of α,ω-diamines, which is a crucial step in peptide synthesis .
Sensing Applications
Boronic acids, which can be synthesized using tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, are used in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions .
Chemoselective BOC Protection
A green and eco-friendly route for BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols is reported using tert-Butyl (3-(hydroxymethyl)phenyl)carbamate. This method is catalyst and solvent-free under mild conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWQSDBBSURGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561257 | |
| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate | |
CAS RN |
118684-31-4 | |
| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


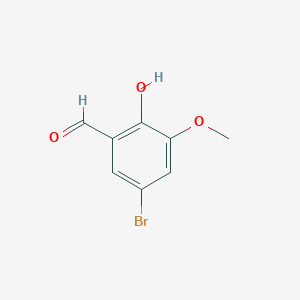
![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)
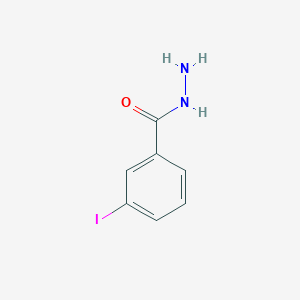
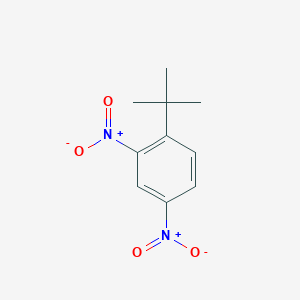
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
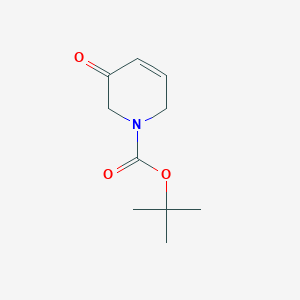
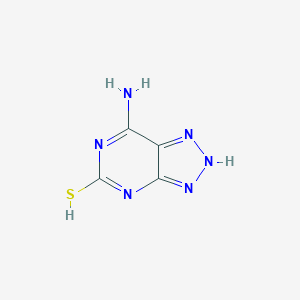
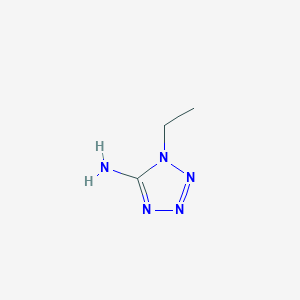
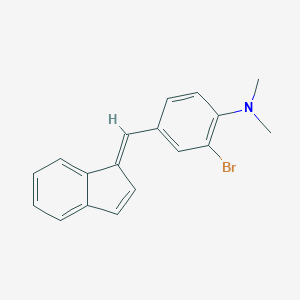
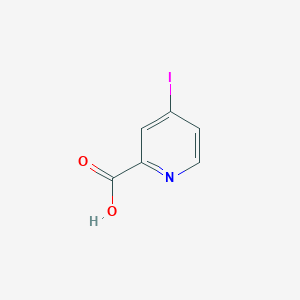
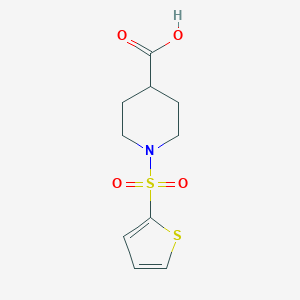
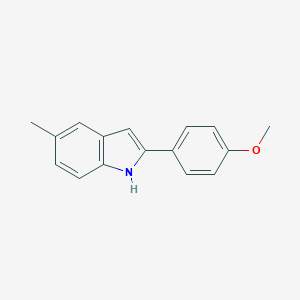
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
